Fmoc-Glu(AspG2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

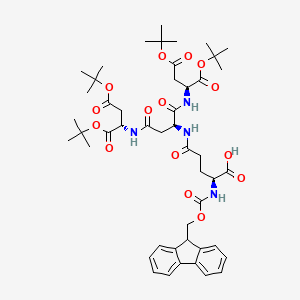

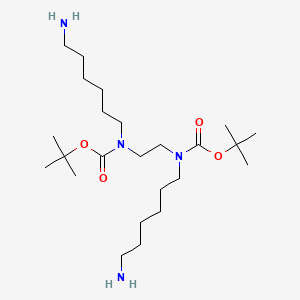

“Fmoc-Glu(AspG2)-OH” is a compound with the molecular formula C48H66N4O15 . It is used in laboratory settings and for the synthesis of substances . The compound is available from various suppliers .

Synthesis Analysis

The synthesis of “Fmoc-Glu(AspG2)-OH” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has become the preferred approach for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The process involves developing substrate-tolerant amide coupling reaction conditions for amino acid monomers, performing a coupling screen to illustrate such tolerance, and developing protecting group strategies for relevant amino acids .

Molecular Structure Analysis

The molecular structure of “Fmoc-Glu(AspG2)-OH” is complex, with a molecular weight of 487.5 . The compound is composed of multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc), glutamic acid (Glu), and aspartic acid (Asp) .

Chemical Reactions Analysis

“Fmoc-Glu(AspG2)-OH” undergoes various chemical reactions during its synthesis. The Fmoc group is typically removed (deprotected) using a base, allowing the amino acid to react with the next amino acid in the sequence . The process also involves the coupling of α,α-disubstituted alkenyl amino acids, which are relevant to all-hydrocarbon stapled peptide drug discovery .

Scientific Research Applications

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including Fmoc-Glu(AspG2)-OH, are used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is crucial for material fabrication .

Cell Cultivation

Fmoc-modified amino acids and short peptides have properties that are beneficial for cell cultivation . They can provide a conducive environment for cell growth and proliferation .

Bio-Templating

Fmoc-modified amino acids and short peptides can serve as bio-templates . They can guide the formation of more complex structures in biological systems .

Optical Applications

The unique properties of Fmoc-modified amino acids and short peptides make them suitable for various optical applications . They can be used in the development of optical devices and sensors .

Drug Delivery

Fmoc-modified amino acids and short peptides can be used in drug delivery systems . Their ability to self-assemble into various structures can be exploited to encapsulate drugs and deliver them to specific targets in the body .

Catalytic Applications

Fmoc-modified amino acids and short peptides have shown potential in catalysis . They can act as catalysts or support the function of other catalysts in various chemical reactions .

Each of these applications leverages the unique properties of Fmoc-Glu(AspG2)-OH and other Fmoc-modified amino acids and short peptides. They represent exciting areas of ongoing research and development .

Future Directions

The use of “Fmoc-Glu(AspG2)-OH” and similar compounds in peptide synthesis is expected to continue, given the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one area of future exploration . Additionally, the introduction of chemical functionality into Fmoc-peptide scaffolds may provide gels with tunable chemical and mechanical properties for in vitro cell culture .

Mechanism of Action

Target of Action

Fmoc-Glu(AspG2)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-Glu(AspG2)-OH promote the association of building blocks, making it a crucial component in the self-assembly of functional molecules .

Mode of Action

The mode of action of Fmoc-Glu(AspG2)-OH involves its interaction with other amino acids and peptides during the process of peptide synthesis . The Fmoc moiety in Fmoc-Glu(AspG2)-OH can form π-π interactions with phenyl rings, distinctly promoting self-assembly . This unique interaction, along with the driving forces induced by the peptide sequences, results in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

Fmoc-Glu(AspG2)-OH affects the biochemical pathway of peptide synthesis . It plays a significant role in the self-organization of functional molecules, including Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects include the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Result of Action

The result of the action of Fmoc-Glu(AspG2)-OH is the formation of functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of Fmoc-Glu(AspG2)-OH can be influenced by environmental factors. For instance, the self-assembly process can be affected by factors such as temperature, pH, and the presence of other chemical entities . .

properties

IUPAC Name |

(2S)-5-[[(2S)-1,4-bis[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N4O15/c1-45(2,3)64-38(55)24-34(42(60)66-47(7,8)9)50-37(54)23-33(40(57)51-35(43(61)67-48(10,11)12)25-39(56)65-46(4,5)6)49-36(53)22-21-32(41(58)59)52-44(62)63-26-31-29-19-15-13-17-27(29)28-18-14-16-20-30(28)31/h13-20,31-35H,21-26H2,1-12H3,(H,49,53)(H,50,54)(H,51,57)(H,52,62)(H,58,59)/t32-,33-,34-,35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPCCTBIZKLYMX-BBACVFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N4O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

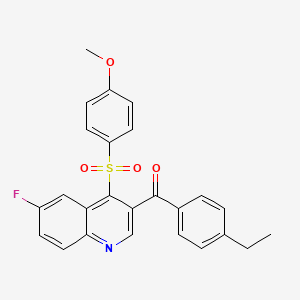

![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)

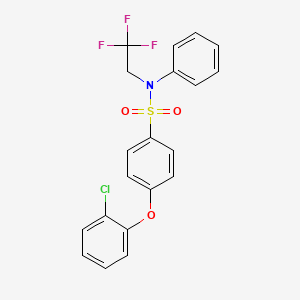

![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)

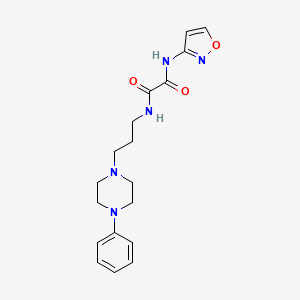

![4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2435901.png)

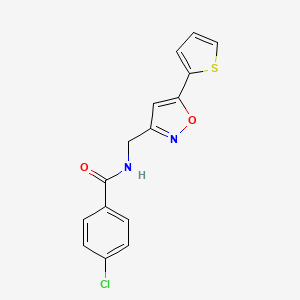

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2435902.png)

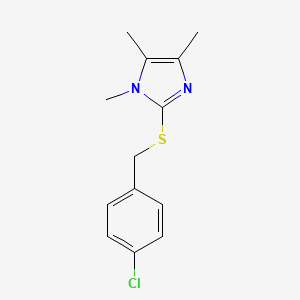

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)